molecular formula C16H18N4O B5886579 N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No. B5886579
M. Wt: 282.34 g/mol
InChI Key: PAZOMPJEURPTGV-UHFFFAOYSA-N
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Description

N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide is a chemical compound within the pyrazolo[3,4-b]quinoline class. This family of compounds has been extensively studied for their potential in medicinal chemistry, particularly as ligands for the translocator protein (TSPO) and for their neuroprotective and anxiolytic properties. The specific compound shares a structural framework with other pyrazoloquinoline derivatives, suggesting its significance in research related to neurological and pharmacological applications.

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinoline derivatives typically involves the alkylation of accessible quinolinone precursors with bromoacetamides. A notable method involves starting from 4-methyl-2-phenyl-1H-pyrazolo[3,4-b]quinolin-3(2H)-one derivatives, undergoing alkylation to yield various acetamide derivatives with high affinity for TSPO, indicating a potential pathway for synthesizing the specific compound (Cappelli et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]quinoline derivatives is characterized by the presence of a pyrazoloquinoline core, often substituted at various positions to modulate biological activity. These modifications significantly influence the compound's binding affinity and selectivity towards biological targets, as demonstrated in structure-activity relationship (SAR) studies (Silva et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[3,4-b]quinoline derivatives often include modifications at the pyrazoloquinoline core to explore different pharmacological activities. These reactions can include nucleophilic substitutions, cyclizations, and modifications at the nitrogen atoms to yield a variety of compounds with potential bioactivity (Zhang et al., 2008).

properties

IUPAC Name

N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-4-7-20-16-13(15(19-20)17-11(3)21)9-12-6-5-10(2)8-14(12)18-16/h5-6,8-9H,4,7H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZOMPJEURPTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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